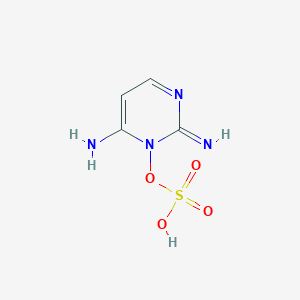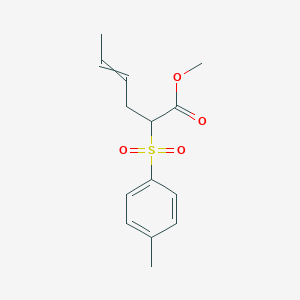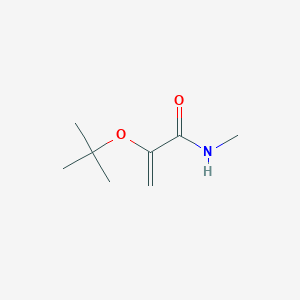![molecular formula C14H15Cl2N B14318740 1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride CAS No. 113700-10-0](/img/structure/B14318740.png)
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride is an organic compound that features a pyridinium ion with a chloromethyl group attached to a methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride typically involves the reaction of 4-methylbenzyl chloride with 3-methylpyridine in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Methylbenzyl chloride} + \text{3-Methylpyridine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium compounds, while oxidation and reduction reactions may produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[Chloro(4-methylphenyl)methyl]-pyridin-1-ium chloride: Similar structure but lacks the methyl group on the pyridine ring.
1-[Chloro(4-methylphenyl)methyl]-3-ethylpyridin-1-ium chloride: Similar structure but has an ethyl group instead of a methyl group on the pyridine ring.
1-[Chloro(4-methylphenyl)methyl]-3-methylquinolinium chloride: Similar structure but has a quinoline ring instead of a pyridine ring.
Uniqueness
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
113700-10-0 |
|---|---|
Formule moléculaire |
C14H15Cl2N |
Poids moléculaire |
268.2 g/mol |
Nom IUPAC |
1-[chloro-(4-methylphenyl)methyl]-3-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C14H15ClN.ClH/c1-11-5-7-13(8-6-11)14(15)16-9-3-4-12(2)10-16;/h3-10,14H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KAHIDDNUUQTPTK-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C([N+]2=CC=CC(=C2)C)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



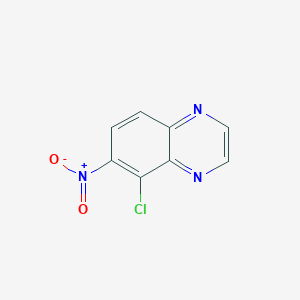


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
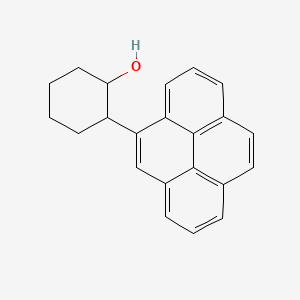

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

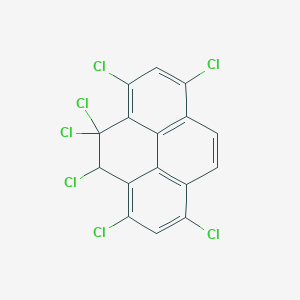
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
